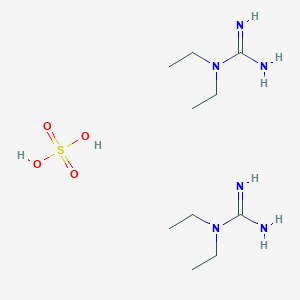

N,N-Diethylguanidinium sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Diethylguanidinium sulphate: is a chemical compound with the molecular formula C10H28N6O4S . It is a derivative of guanidine, a versatile functional group in chemistry known for its high basicity and ability to form hydrogen bonds. This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products .

Mécanisme D'action

Target of Action

N,N-Diethylguanidinium sulphate, also known as 1,1-diethylguanidine hemisulfate or 1,1-Diethylguanidine sulfate, 98%, is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Analyse Biochimique

Biochemical Properties

N,N-Diethylguanidinium sulphate is a guanidine derivative. Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Guanidines can form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

Cellular Effects

Guanidinium-rich scaffolds, like this compound, facilitate cellular translocation and delivery of bioactive cargos through biological barriers . This suggests that this compound may have a significant impact on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of guanidines, including this compound, involves interactions with the side chains of proteins . Guanidines bind within the intracellular pore of the channel and perturb a hydrophobic subunit interface to stabilize a closed state of the channel .

Metabolic Pathways

Guanidine is a key component in several metabolic pathways, including those involving enzymes or cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Acyclic Guanidines: The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine.

Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.

Cyanamides: Cyanamides react with derivatized amines to form guanidines.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Guanidines can undergo oxidation reactions.

Reduction: Reduction reactions are also possible with guanidines.

Substitution: Substitution reactions are common, especially involving the nitrogen atoms.

Common Reagents and Conditions:

Oxidizing Agents: Various oxidizing agents can be used for oxidation reactions.

Reducing Agents: Reducing agents are used for reduction reactions.

Substitution Reagents: Common reagents include thiourea derivatives and cyanamides.

Major Products:

Oxidation Products: Oxidation can lead to the formation of various oxidized guanidine derivatives.

Reduction Products: Reduction can yield reduced forms of guanidines.

Substitution Products: Substitution reactions can produce a wide range of substituted guanidines.

Applications De Recherche Scientifique

Chemistry:

Catalysts: Guanidines are used as catalysts in various chemical reactions.

Reagents: They serve as valuable reagents in organic synthesis.

Biology:

DNA Minor Groove Binders: Guanidines can bind to the minor groove of DNA.

Kinase Inhibitors: They act as inhibitors of various kinases.

Medicine:

Pharmaceuticals: Guanidines are intermediates in the synthesis of pharmaceuticals.

Antihypertensive Agents: Some guanidine derivatives are used as antihypertensive agents.

Industry:

Agrochemicals: Guanidines are used in the production of agrochemicals.

Technical Products: They are intermediates in the synthesis of various technical products.

Comparaison Avec Des Composés Similaires

N,N′-Bis-Boc-Guanidine: This compound is synthesized by introducing a trifluoromethanesulfonyl group to the remaining unsubstituted nitrogen atom of the guanidine moiety.

N,N′-Bis-Cbz-Guanidine: Similar to N,N′-Bis-Boc-Guanidine, but with different protecting groups.

Acetylguanidine: Obtained by the N-acylation of guanidine salts with acetic anhydride or esters.

Uniqueness:

Propriétés

Numéro CAS |

77297-00-8 |

|---|---|

Formule moléculaire |

C10H24N6O4S |

Poids moléculaire |

324.40 g/mol |

Nom IUPAC |

(E)-carbamimidoyl-ethyl-ethylideneazanium;sulfate |

InChI |

InChI=1S/2C5H12N3.H2O4S/c2*1-3-8(4-2)5(6)7;1-5(2,3)4/h2*3H,4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)/q2*+1;/p-2/b2*8-3+; |

Clé InChI |

NLMZLFQEKYGWPF-IFGWCFFNSA-L |

SMILES |

CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O |

SMILES isomérique |

CC/[N+](=C\C)/C(=N)N.CC/[N+](=C\C)/C(=N)N.[O-]S(=O)(=O)[O-] |

SMILES canonique |

CC[N+](=CC)C(=N)N.CC[N+](=CC)C(=N)N.[O-]S(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)